

# A Comparative Guide to Stability-Indicating HPLC Methods for Enalapril Maleate Analysis

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## Compound of Interest

Compound Name: Maleate

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This guide provides a comprehensive comparison of various validated stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative analysis of enalapril **maleate**. The data presented is compiled from several studies and is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.

## Comparative Overview of HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of enalapril **maleate** and its degradation products. The key chromatographic parameters from a selection of published methods are summarized below to facilitate comparison. These methods demonstrate good separation and resolution of enalapril from its known impurities and degradation products.

Parameter	Method 1	Method 2	Method 3	Method 4
Column	ZORBAX Eclipse XDB-C18	Grace Platinump C8 EPS (4.6 mm x 250 mm, 5 µm)	X Bridge C18 (50 mm x 4.6 mm, 3.5µm)	Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and phosphate buffer (pH 3.0)	Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v)[1]	Ammonium dihydrogen ortho phosphate Buffer and Acetonitrile (70:30 v/v)[2]	Acetonitrile: 0.025 M phosphate buffer pH 3 (70:30 v/v) [3]
Flow Rate	1.0 mL/min[4]	2.0 mL/min[1]	0.6 mL/min[2]	0.8 mL/min[3]
Detection Wavelength	210 nm[4]	215 nm[1]	210 nm[2]	210 nm[3]
Column Temperature	55°C[5][6]	Room Temperature[1]	Not specified	Not specified
Run Time	20 min[5]	< 9 min[1]	-	< 3 min[3]
Retention Time	-	-	4.11 min[2]	2.3 min[3]

## Performance Comparison of Validated Methods

The validation of these HPLC methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for their intended purpose. [7] A comparison of key validation parameters is presented below.

Validation Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	-	-	0.2 – 1.2 mg/ml[2]	10 – 100 µg/mL[3]
Correlation Coefficient (r <sup>2</sup> )	-	0.99981[1]	0.9986[2]	0.9998[3]
LOD	-	0.021 %[1]	-	0.31 µg/mL[3]
LOQ	-	0.062 %[1]	-	0.94 µg/mL[3]
Accuracy (% Recovery)	-	-	99.76% - 99.98% [2]	-
Precision (%RSD)	-	-	0.074 - 0.372[2]	-

## Experimental Protocols

### Forced Degradation Studies

To establish the stability-indicating nature of the HPLC methods, forced degradation studies are conducted on enalapril **maleate**. [4] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

- Acid Hydrolysis: The drug is subjected to 0.1N HCl at 80°C. [4]
- Alkaline Hydrolysis: The drug is subjected to 0.1N NaOH at 80°C. [4]
- Neutral Hydrolysis: The drug is subjected to water at 80°C. [4]
- Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature. [4]
- Thermal Degradation: The solid drug is exposed to a temperature of 50°C for 60 days. [4]
- Photolytic Degradation: The drug in solution (0.1N HCl, water, and 0.1N NaOH) is exposed to light at 40°C. [4]

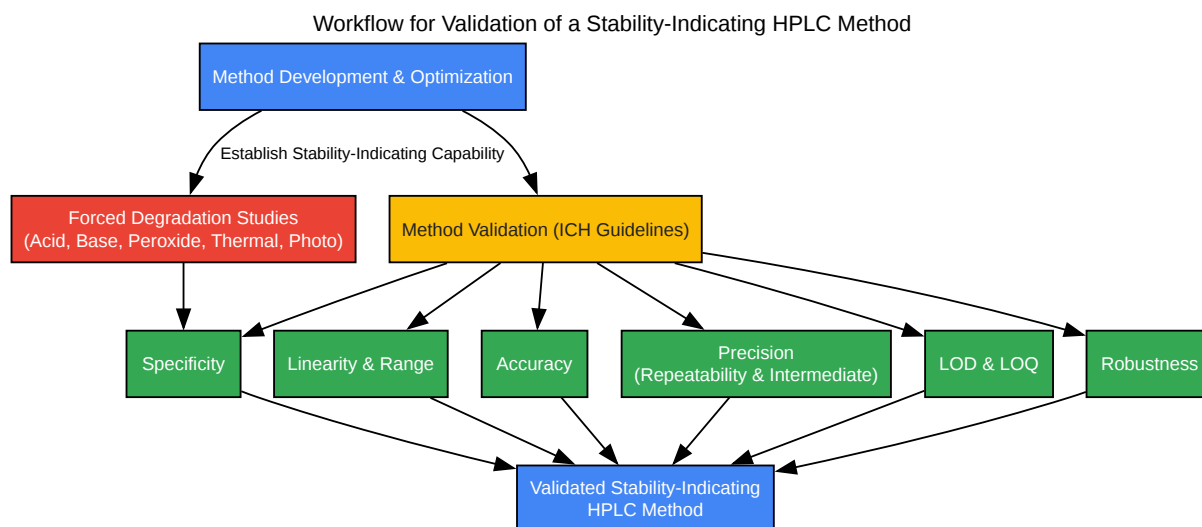
## HPLC Method Validation Protocol (as per ICH Guidelines)

The developed HPLC methods are validated to ensure they are accurate, precise, and reliable for the analysis of enalapril **maleate**. The validation parameters typically include:

- **Specificity:** The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, and placebo components.[1] This is assessed by analyzing stressed samples and a placebo solution.[2]
- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] This is determined by analyzing a series of dilutions of the standard solution.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the standard is added to a placebo sample and analyzed.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

## Visualizing the Workflow

The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for enalapril **maleate**.



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Caption: Workflow for HPLC Method Validation.

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- To cite this document: BenchChem. [A Comparative Guide to Stability-Indicating HPLC Methods for Enalapril Maleate Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232345#validation-of-a-stability-indicating-hplc-method-for-enalapril-maleate]

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